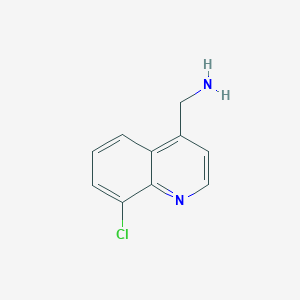
Tris(2-methoxyethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methoxyethyl) phosphate is an organophosphate compound with the molecular formula C9H21O7P. It is known for its use as a flame retardant and plasticizer. The compound is characterized by its three 2-methoxyethyl groups attached to a central phosphate group, making it a versatile chemical in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(2-methoxyethyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 2-methoxyethanol. The reaction typically involves the gradual addition of 2-methoxyethanol to phosphorus oxychloride under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and requires careful monitoring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2-methoxyethanol are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-methoxyethyl) phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and 2-methoxyethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Major Products Formed: The major products formed from these reactions include phosphoric acid, various phosphates, and substituted organophosphates .
Applications De Recherche Scientifique
Tris(2-methoxyethyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant in polymers and textiles, enhancing their fire resistance properties.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: this compound is utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants to improve their performance
Mécanisme D'action
The mechanism by which tris(2-methoxyethyl) phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity. The compound’s phosphate group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different chemical properties due to the presence of chlorine atoms.
Tris(2-hydroxyethyl) phosphate: Used in similar applications but has hydroxyl groups instead of methoxy groups, affecting its reactivity and solubility.
Tris(2-ethylhexyl) phosphate: A plasticizer with longer alkyl chains, providing different physical properties compared to tris(2-methoxyethyl) phosphate.
Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its methoxyethyl groups provide flexibility in chemical reactions and interactions with other compounds, distinguishing it from its analogs .
Propriétés
Numéro CAS |
6163-73-1 |
|---|---|
Formule moléculaire |
C9H21O7P |
Poids moléculaire |
272.23 g/mol |
Nom IUPAC |
tris(2-methoxyethyl) phosphate |
InChI |
InChI=1S/C9H21O7P/c1-11-4-7-14-17(10,15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3 |
Clé InChI |
QLNUSZCPEUTHBS-UHFFFAOYSA-N |
SMILES canonique |
COCCOP(=O)(OCCOC)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)

![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)




![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)
![(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)


![2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13114745.png)
